An In-depth Technical Guide to 1,2-Bis(dichloromethylsilyl)ethane: Synthesis, Reactivity, and Mechanistic Insights
An In-depth Technical Guide to 1,2-Bis(dichloromethylsilyl)ethane: Synthesis, Reactivity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(dichloromethylsilyl)ethane is a bifunctional organosilane that serves as a versatile building block in organosilicon chemistry. Its structure, featuring two dichloromethylsilyl groups linked by an ethylene bridge, allows for a range of chemical transformations, making it a valuable precursor in the synthesis of advanced materials, including polymers and functionalized surfaces. This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and chemical properties of 1,2-bis(dichloromethylsilyl)ethane, offering field-proven insights for its application in research and development.
Synthesis of 1,2-Bis(dichloromethylsilyl)ethane
The synthesis of 1,2-bis(dichloromethylsilyl)ethane can be approached through several key methodologies, each with its own set of advantages and mechanistic considerations. The primary routes include the Direct Process, hydrosilylation, and Grignard-based coupling reactions.
Direct Process (Direct Synthesis)
The Direct Process, a cornerstone of industrial organosilane production, can be adapted for the synthesis of 1,2-bis(dichloromethylsilyl)ethane. This method involves the reaction of elemental silicon with an alkyl halide in the presence of a copper catalyst.
Reaction Scheme:
Mechanistic Insights: The mechanism of the Direct Process is complex and involves several surface-mediated radical steps. The copper catalyst is crucial for the formation of a reactive silicon-copper alloy. Methyl chloride reacts with this surface to generate methyl radicals and silicon-chloride bonds. The ethylene dichloride can then react with the partially chlorinated silicon surface to form the desired bridged compound. The reaction is typically carried out at high temperatures (250-350 °C) and pressures, and the product mixture often contains a variety of other organosilanes, necessitating careful fractional distillation for purification.
Experimental Protocol: Conceptual Direct Synthesis
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Reactor: A high-temperature, stirred-bed reactor is charged with a finely powdered mixture of elemental silicon and a copper catalyst (e.g., copper(I) chloride).
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Activation: The reactor is heated to the reaction temperature (typically 280-320 °C) under an inert atmosphere.
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Reagent Feed: A gaseous mixture of methyl chloride and 1,2-dichloroethane is introduced into the reactor.
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Reaction: The reaction is maintained for several hours, with the product vapors being continuously removed and condensed.
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Purification: The crude product mixture is subjected to fractional distillation under reduced pressure to isolate 1,2-bis(dichloromethylsilyl)ethane from other methylchlorosilanes and byproducts.
Hydrosilylation
Hydrosilylation offers a more controlled and often higher-yield route to 1,2-bis(dichloromethylsilyl)ethane. This method typically involves the platinum-catalyzed addition of a silicon-hydride bond across a carbon-carbon double bond.
Reaction Scheme: A plausible two-step approach involves the initial hydrosilylation of a vinylsilane followed by a subsequent reaction. A more direct, though conceptually more complex, route would be the double hydrosilylation of acetylene with dichloromethylsilane. A more practical approach involves the hydrosilylation of dichloromethylvinylsilane with dichloromethylsilane.
Mechanistic Insights (Chalk-Harrod Mechanism): The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.
Caption: Chalk-Harrod mechanism for the hydrosilylation reaction.
The catalytic cycle involves:
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Oxidative Addition: The hydrosilane (H-Si(CH3)Cl2) undergoes oxidative addition to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.
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Olefin Coordination: The vinylsilane (CH2=CH-Si(CH3)Cl2) coordinates to the platinum center.
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Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond, forming a platinum-alkyl intermediate. This step determines the regioselectivity of the addition (anti-Markovnikov addition is typically favored).
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Reductive Elimination: The final step is the reductive elimination of the product, 1,2-bis(dichloromethylsilyl)ethane, which regenerates the platinum(0) catalyst.
Experimental Protocol: Hydrosilylation Synthesis
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Inert Atmosphere: All manipulations are performed under a dry, inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reactants and product.
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Reaction Setup: A dried three-neck flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Reagents: Dichloromethylvinylsilane and a platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst) are charged into the flask.
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Addition: Dichloromethylsilane is added dropwise to the stirred mixture at a controlled temperature (often near room temperature or slightly elevated to initiate the reaction).
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Reaction Monitoring: The reaction progress is monitored by techniques such as GC-MS or NMR spectroscopy.
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Purification: Upon completion, the catalyst may be removed by filtration through a short plug of silica gel or by distillation. The product is then purified by vacuum distillation.
Grignard Reagent-Based Synthesis
The formation of the ethane bridge can also be achieved through a Grignard coupling reaction. This method involves the reaction of a chlorosilane with a Grignard reagent derived from a dihaloethane.
Reaction Scheme:
Mechanistic Insights: This reaction proceeds through a nucleophilic substitution mechanism. The di-Grignard reagent, acting as a strong nucleophile, attacks the electrophilic silicon center of two molecules of dichloromethylchlorosilane. The chlorine atom on the silicon is displaced, forming the new silicon-carbon bond. The reaction is typically carried out in an etheral solvent like tetrahydrofuran (THF) to stabilize the Grignard reagent.
Experimental Protocol: Grignard-based Synthesis
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Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, magnesium turnings are activated (e.g., with a small crystal of iodine). A solution of 1,2-dichloroethane in anhydrous THF is added slowly to initiate the formation of the di-Grignard reagent.
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Coupling Reaction: The freshly prepared di-Grignard reagent is then added dropwise to a cooled solution of dichloromethylchlorosilane in THF.
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Workup: After the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation.
Reactivity and Mechanistic Insights
1,2-Bis(dichloromethylsilyl)ethane is a highly reactive compound due to the presence of the silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to a variety of useful transformations.
Hydrolysis and Condensation
In the presence of water, 1,2-bis(dichloromethylsilyl)ethane readily undergoes hydrolysis to form the corresponding disilanol, which can then undergo condensation to form polysiloxanes.
Reaction Scheme:
Caption: Hydrolysis and condensation of 1,2-bis(dichloromethylsilyl)ethane.
Reduction
The silicon-chlorine bonds can be reduced to silicon-hydride bonds using reducing agents such as lithium aluminum hydride (LiAlH4).
Reaction Scheme:
Mechanistic Insights: The reduction involves the nucleophilic attack of the hydride ion (H-) from LiAlH4 on the electrophilic silicon atom. This results in the displacement of a chloride ion. The reaction proceeds stepwise until all chlorine atoms are replaced by hydrogen. The resulting 1,2-bis(methylsilyl)ethane is a useful precursor for further hydrosilylation reactions.
Reactions with Nucleophiles
1,2-Bis(dichloromethylsilyl)ethane reacts with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, to form a variety of functionalized derivatives.
Reaction with Alcohols (Alkoxylation):
This reaction is useful for the preparation of alkoxysilanes, which are important precursors for sol-gel processes.
Reaction with Amines (Amination):
The resulting aminosilanes have applications as coupling agents and in the synthesis of silicon-containing polymers. The closely related 1,2-bis(chlorodimethylsilyl)ethane is a known reagent for the protection of primary amines. [1]
Data Presentation
Table 1: Physical and Spectroscopic Properties of 1,2-Bis(dichloromethylsilyl)ethane and Related Compounds
| Property | 1,2-Bis(dichloromethylsilyl)ethane | 1,2-Bis(chlorodimethylsilyl)ethane [2] |
| Molecular Formula | C4H8Cl4Si2 | C6H16Cl2Si2 |
| Molecular Weight | 254.08 g/mol | 215.27 g/mol |
| Appearance | Colorless liquid (expected) | Low melting solid |
| Boiling Point | Not readily available | 198 °C |
| Melting Point | Not readily available | 35-38 °C |
| ¹H NMR (CDCl₃, δ) | Expected: ~0.8-1.2 ppm (s, 6H, Si-CH₃), ~1.0-1.5 ppm (s, 4H, Si-CH₂-CH₂-Si) | Not readily available |
| ¹³C NMR (CDCl₃, δ) | Expected: ~5-10 ppm (Si-CH₃), ~10-15 ppm (Si-CH₂-CH₂-Si) | Not readily available |
Safety and Handling
Chlorosilanes, including 1,2-bis(dichloromethylsilyl)ethane, are hazardous chemicals that require careful handling. [3][4]
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Moisture Sensitivity: They react violently with water and moisture to produce corrosive hydrogen chloride gas. All handling should be done under a dry, inert atmosphere.
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Corrosivity: They are corrosive to skin, eyes, and the respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.
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Flammability: While not as flammable as some other silanes, they can be combustible. Keep away from open flames and heat sources.
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Disposal: Chlorosilane waste must be disposed of according to institutional and regulatory guidelines. This typically involves controlled hydrolysis and neutralization. [5][6]
Conclusion
1,2-Bis(dichloromethylsilyl)ethane is a valuable bifunctional organosilane with significant potential in materials science and polymer chemistry. While its synthesis can be achieved through various methods, including the Direct Process, hydrosilylation, and Grignard reactions, each route requires careful control of reaction conditions to achieve good yields and purity. The high reactivity of its silicon-chlorine bonds allows for a wide range of derivatization reactions, making it a versatile precursor for the synthesis of complex organosilicon structures. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory and in industrial applications.
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